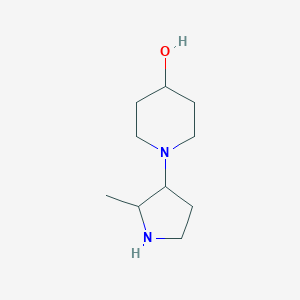

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol

Description

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol is a bicyclic amine featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-methylpyrrolidine moiety at the nitrogen. This scaffold is notable for its structural complexity, combining rigid pyrrolidine and flexible piperidine rings, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8-10(2-5-11-8)12-6-3-9(13)4-7-12/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWANGSNOPNAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline

- Starting Material: 2-Methylpyrroline

- Catalyst: Platinum-based catalysts, preferably 5% platinum on carbon (Pt-C) or platinum (IV) oxide.

- Solvent: A mixture of ethanol and methanol, optimally in a volume ratio of 2:1 to 3:1.

- Conditions: Hydrogenation is conducted under controlled temperature and pressure to reduce the pyrroline to 2-methylpyrrolidine.

- Outcome: The process yields either (R)- or (S)-2-methylpyrrolidine depending on the stereochemistry of the starting material or subsequent resolution steps.

Construction of the Piperidin-4-ol Moiety and Coupling

The piperidin-4-ol fragment is typically prepared or sourced separately and then coupled with the 2-methylpyrrolidine unit. The coupling involves nucleophilic substitution or reductive amination methods, depending on the synthetic design.

Piperidin-4-ol Synthesis

- Piperidin-4-ol can be synthesized via reduction of 4-piperidone or by selective hydroxylation of piperidine derivatives.

- The hydroxyl group at the 4-position is critical for biological activity and must be preserved during subsequent steps.

Coupling Strategy

- The coupling of 2-methylpyrrolidine to piperidin-4-ol is achieved by linking the nitrogen of the pyrrolidine ring to the 3-position of the piperidine ring bearing the hydroxyl group.

- Common methods include:

- Nucleophilic substitution: Using halogenated piperidin-4-ol derivatives reacting with 2-methylpyrrolidine.

- Reductive amination: Condensation of aldehyde or ketone derivatives of piperidin-4-ol with 2-methylpyrrolidine followed by reduction.

Catalytic and Solvent Systems for Key Reactions

Catalysts

- Platinum Catalysts: For hydrogenation steps, 5% Pt-C or platinum (IV) oxide is preferred.

- Copper Catalysts: Copper(I) chloride is used in related heterocyclic coupling reactions, especially in the presence of bases and ligands like 8-hydroxyquinoline.

Solvents

- Alcohol Mixtures: Ethanol/methanol mixtures for hydrogenation.

- Polar Aprotic Solvents: Dimethylformamide (DMF), N-methylpyrrolidinone, or N,N-dimethylacetamide for coupling reactions.

- Extraction Solvents: Ethyl acetate for organic phase extraction, washed with brine (e.g., 25% NaCl solution) to remove impurities.

Reaction Conditions and Purification

- Reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation.

- Temperatures range from ambient to 160 °C depending on the step.

- Reaction times vary from 10 to 48 hours for coupling steps.

- Purification involves crystallization, washing, drying, and concentration to isolate the final compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Catalysts | Solvent(s) | Conditions | Outcome/Notes |

|---|---|---|---|---|---|

| 1 | Hydrogenation of 2-methylpyrroline | Pt-C (5%), H2 | EtOH/MeOH (2:1 to 3:1) | Controlled temp/pressure | Formation of (R)- or (S)-2-methylpyrrolidine |

| 2 | Formation of tartaric acid salt | L- or D-tartaric acid | Same as above | Heating then cooling | Crystallization of diastereomeric salt |

| 3 | Synthesis of piperidin-4-ol | Reduction or hydroxylation agents | Various | Standard organic conditions | Piperidin-4-ol intermediate |

| 4 | Coupling 2-methylpyrrolidine to piperidin-4-ol | Halogenated piperidin-4-ol or aldehyde intermediate | DMF or similar solvents | 100-160 °C, N2 atmosphere | Formation of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol |

| 5 | Purification | Extraction solvents (ethyl acetate), brine wash | Ethyl acetate, brine | Room temperature | Pure final compound |

Research Findings and Advantages

- The described preparation methods emphasize simplicity, scalability, and cost-effectiveness by avoiding isolation of intermediates when possible.

- Use of enantioselective resolution via tartaric acid salts ensures high optical purity, crucial for biological activity.

- The catalytic hydrogenation step is well-optimized with platinum catalysts to achieve high yields.

- The coupling reactions benefit from copper catalysis and polar aprotic solvents to facilitate efficient bond formation.

- Purification by crystallization and solvent extraction leads to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Cyclization: This reaction involves the formation of a ring structure from linear precursors.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol on dopamine receptors. The results indicated that the compound exhibited moderate affinity for D2 receptors, suggesting potential use in treatments for conditions like schizophrenia and Parkinson's disease .

Neuroscience

Research has indicated that this compound may play a role in modulating synaptic transmission and plasticity. Its ability to influence neurotransmitter release positions it as a candidate for further exploration in neuropharmacology.

Data Table: Effects on Neurotransmitter Systems

| Compound | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol | D2 Dopamine | 150 nM | |

| Other Analogues | Various | Varies | Various |

Organic Synthesis

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows for various derivatization reactions.

Synthetic Routes:

The compound can undergo several transformations, including:

- Oxidation: Converts to ketones or aldehydes.

- Reduction: Can yield secondary amines.

Data Table: Common Reactions

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Oxidizing agents (e.g., PCC) |

| Reduction | Secondary Amines | Reducing agents (e.g., LiAlH4) |

Industrial Applications

In addition to its research applications, 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol has potential uses in the pharmaceutical industry for developing new drugs and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Hydroxyl Position : RB-005 (4-OH) exhibits higher SK1 selectivity than its 3-OH analog RB-019 (15-fold vs. 6.1-fold), emphasizing the role of hydroxyl orientation in kinase inhibition .

- Substituent Effects :

- Aryl vs. Aliphatic Groups : PIPD1’s 4-chloro-3-(trifluoromethyl)phenyl group enhances anti-tubercular activity by interacting with hydrophobic pockets in MmpL3 , whereas 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol’s aliphatic pyrrolidine may favor solubility or CNS penetration.

- Heteroaromatic Cores : Z3777013540’s pyrimidine-indole hybrid improves brain penetrance compared to simpler piperidines, suggesting heterocycles optimize pharmacokinetics .

Pharmacokinetic and Selectivity Profiles

- Brain Penetrance : Z3777013540 and haloperidol derivatives leverage piperidin-4-ol frameworks with aromatic substituents to achieve CNS activity . The methylpyrrolidine group in 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol could similarly enhance blood-brain barrier (BBB) crossing due to moderate lipophilicity.

- Microbial Target Selectivity : PIPD1’s bulky aryl groups prevent off-target effects in human cells, whereas P4MP4’s simpler structure retains activity against bacterial PilB without mammalian toxicity .

Biological Activity

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound possesses structural features that may influence its interaction with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula for 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol is , with a molecular weight of approximately 206.28 g/mol. Its structure includes a piperidine ring and a pyrrolidine moiety, which are significant for its biological activity.

The biological activity of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol is primarily attributed to its ability to bind to specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways.

Biological Activity Overview

Research indicates that 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol exhibits a range of biological activities, including:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Antidepressant Properties : It may influence mood regulation through its action on serotonin receptors.

- Antinociceptive Activity : Studies have suggested that it could reduce pain perception by modulating pain pathways.

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection Study : In vitro studies demonstrated that treatment with 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol significantly decreased markers of oxidative stress in neuronal cell lines. This suggests a protective effect against neurodegenerative conditions.

- Antidepressant Research : A rodent model of depression showed that administration of this compound led to an increase in serotonin levels, correlating with improved behavioral outcomes in depression tests.

- Pain Modulation : In a study assessing antinociceptive properties, the compound was administered to rats subjected to pain stimuli. Results indicated a notable decrease in pain response, suggesting potential use in pain management therapies.

Q & A

Q. What synthetic strategies are recommended for 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidine-pyrrolidine hybrids typically involves multi-step reactions, including cyclization, substitution, and purification. For example, analogous compounds (e.g., 2-(3-Methylpiperidin-4-yl)ethan-1-ol) are synthesized via refluxing in xylene with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol . To optimize efficiency, computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation by 30–50% . Key parameters to optimize include solvent polarity, temperature, and catalyst selection.

Q. How can structural features of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol be characterized to confirm regiochemistry and stereochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to identify methyl groups on the pyrrolidine ring and hydroxyl positioning on the piperidine moiety.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 184.28 g/mol for analogous compounds) .

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol .

Q. What preliminary assays are suitable for evaluating the biological activity of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol?

- Methodological Answer : Screen for receptor binding affinity using:

- Radioligand Displacement Assays : Test interactions with neurotransmitter receptors (e.g., dopamine, serotonin) based on structural analogs like 2-(3-Methylpiperidin-4-yl)ethan-1-ol, which show affinity for neuroreceptors .

- Enzyme Inhibition Studies : Assess inhibition of monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits.

Advanced Research Questions

Q. How can computational models predict the neuropharmacological potential of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol, and what are their limitations?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to dopamine D2 or serotonin 5-HT2A receptors. Compare results with analogs (e.g., 2-(1-Pentylpiperidin-4-yl)ethan-1-ol, which shows moderate receptor modulation ).

- Limitations : Predictions may overlook solvation effects or allosteric binding sites. Validate with in vitro assays to resolve discrepancies.

- Machine Learning : Train models on datasets like ChEMBL or PubChem (e.g., Pistachio/BKMS_METABOLIC databases ) to predict ADMET properties.

Q. What experimental and computational strategies resolve contradictions in receptor binding data between 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol and its analogs?

- Methodological Answer :

- Structural Comparison : Analyze substitution patterns (Table 1) to identify steric or electronic differences impacting binding. For example, 2-(1-Methylpiperidin-4-yl)ethanol has higher receptor affinity than 3-(1-Methylpiperidin-4-yl)propan-1-ol due to shorter chain length .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs using molecular dynamics simulations.

- Dose-Response Curves : Perform IC/EC assays under standardized conditions (pH 7.4, 37°C) to minimize variability.

Q. How can integrated computational-experimental approaches optimize the synthesis of 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing synthesis steps by 20–40% .

- High-Throughput Screening (HTS) : Test 96-well plate reaction arrays with varying catalysts (e.g., Pd/C, Raney Ni) and solvents (e.g., DCM, THF) .

- Retrosynthetic Analysis : Apply AI tools (e.g., Template_relevance models) to prioritize one-step routes from precursors like N-Boc-3-carboethoxy-4-piperidone .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar piperidine-pyrrolidine hybrids?

- Methodological Answer :

- Meta-Analysis : Compile data from PubChem, Reaxys, and ChEMBL to identify outliers (e.g., conflicting IC values for 2-(3-Methylpiperidin-4-yl)ethan-1-ol ).

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Crystal Structure Validation : Resolve ambiguous binding modes using X-ray co-crystallography, as done for (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolidin-3-ol derivatives .

Structural Analogs and Comparative Analysis

| Compound Name | Structural Variation | Biological Activity (Example) | Source |

|---|---|---|---|

| 2-(1-Methylpiperidin-4-yl)ethanol | Piperidine ring substitution | High dopamine receptor affinity | |

| 3-(1-Methylpiperidin-4-yl)propanol | Longer alkyl chain | Moderate serotonin receptor modulation | |

| 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol | Pyrrolidine-piperidine fusion | Predicted neuropharmacological potential | N/A |

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.